Prenalterol hydrochloride

Vue d'ensemble

Description

Le Chlorhydrate de Prenalterol est un stimulant cardiaque qui agit comme un agoniste sélectif des récepteurs bêta-1 adrénergiques. Il est principalement utilisé dans le traitement de l'insuffisance cardiaque aiguë, du syndrome de faible débit après un infarctus du myocarde, du choc et de l'hypotension orthostatique dans le syndrome de Shy-Drager .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Chlorhydrate de Prenalterol implique plusieurs étapes :

Condensation de la Monobenzone : La Monobenzone est condensée avec l'époxyde dérivé de l'alpha-D-glucofuranose pour donner un dérivé glycosylé.

Élimination Hydrolytique : Les groupes protecteurs acétonides sont éliminés par hydrolyse.

Clivage du Sucre : Le sucre est clivé par le périodate pour donner un aldéhyde.

Réduction et Conversion : L'aldéhyde est réduit en glycol à l'aide de borohydrure de sodium, et l'alcool terminal est converti en mésylate.

Déplacement et Hydrogénolyse : Le groupe partant est déplacé par l'isopropylamine, suivie de l'élimination hydrogéno-lytique de l'éther O-benzylique pour donner le Prenalterol.

Méthodes de Production Industrielle : Les méthodes de production industrielle du Chlorhydrate de Prenalterol suivent généralement la même voie de synthèse, mais à plus grande échelle, garantissant la pureté et la constance grâce à des mesures de contrôle qualité rigoureuses .

Types de Réactions :

Oxydation : Le Chlorhydrate de Prenalterol peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyles.

Réduction : Des réactions de réduction peuvent se produire au stade de l'aldéhyde pendant la synthèse.

Substitution : Des réactions de substitution nucléophile sont impliquées dans le déplacement du groupe mésylate par l'isopropylamine.

Réactifs et Conditions Communs :

Borohydrure de Sodium : Utilisé pour la réduction des aldéhydes en glycols.

Périodate : Utilisé pour le clivage des sucres.

Isopropylamine : Utilisée dans les réactions de substitution nucléophile.

Principaux Produits Formés :

Dérivé Glycosylé : Formé pendant l'étape initiale de condensation.

Aldéhyde : Produit après le clivage du sucre.

Prenalterol : Le produit final après déplacement et hydrogénolyse.

4. Applications de la Recherche Scientifique

Le Chlorhydrate de Prenalterol a plusieurs applications de recherche scientifique :

Cardiologie : Utilisé pour étudier les effets des agonistes des récepteurs bêta-1 adrénergiques sur la fonction cardiaque.

Pharmacologie : Enquêté pour ses effets inotropes et ses utilisations thérapeutiques potentielles dans l'insuffisance cardiaque et la cardiomyopathie.

Chimie Médicinale : Étudié pour ses propriétés chirales et l'influence de la chiralité sur l'efficacité des médicaments.

Biochimie : Utilisé pour explorer les mécanismes des récepteurs adrénergiques et les voies de transduction du signal.

5. Mécanisme d'Action

Le Chlorhydrate de Prenalterol exerce ses effets en stimulant sélectivement les récepteurs bêta-1 adrénergiques. Cela conduit à une augmentation du débit cardiaque en améliorant la contractilité myocardique et le volume systolique sans affecter significativement la fréquence cardiaque. Les cibles moléculaires comprennent les récepteurs bêta-1 adrénergiques sur les myocytes cardiaques, qui activent l'adénylate cyclase, augmentant les niveaux d'adénosine monophosphate cyclique (AMPc) et améliorant par la suite l'afflux de calcium dans les cellules .

Composés Similaires :

Propranolol : Un antagoniste non sélectif des récepteurs bêta-adrénergiques.

Xamotérol : Un agoniste partiel des récepteurs bêta-1 adrénergiques.

Comparaison :

Sélectivité : Le Chlorhydrate de Prenalterol est unique dans son action sélective sur les récepteurs bêta-1 adrénergiques, tandis que le Propranolol et le Pindolol ne sont pas sélectifs.

Utilisation Thérapeutique : Le Chlorhydrate de Prenalterol est principalement utilisé pour les affections cardiaques aiguës, tandis que le Propranolol est utilisé pour un éventail plus large de problèmes cardiovasculaires, y compris l'hypertension et les arythmies.

Applications De Recherche Scientifique

Prenalterol Hydrochloride has several scientific research applications:

Cardiology: Used to study the effects of beta-1 adrenergic receptor agonists on cardiac function.

Pharmacology: Investigated for its inotropic effects and potential therapeutic uses in heart failure and cardiomyopathy.

Medicinal Chemistry: Studied for its chiral properties and the influence of chirality on drug efficacy.

Biochemistry: Used to explore adrenergic receptor mechanisms and signal transduction pathways.

Mécanisme D'action

Prenalterol Hydrochloride exerts its effects by selectively stimulating beta-1 adrenergic receptors. This leads to an increase in cardiac output by enhancing myocardial contractility and stroke volume without significantly affecting heart rate. The molecular targets include the beta-1 adrenergic receptors on cardiac myocytes, which activate adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and subsequently enhancing calcium influx into the cells .

Comparaison Avec Des Composés Similaires

Propranolol: A non-selective beta-adrenergic receptor antagonist.

Xamoterol: A partial beta-1 adrenergic receptor agonist.

Pindolol: A non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity.

Comparison:

Selectivity: Prenalterol Hydrochloride is unique in its selective action on beta-1 adrenergic receptors, whereas Propranolol and Pindolol are non-selective.

Therapeutic Use: this compound is primarily used for acute cardiac conditions, while Propranolol is used for a broader range of cardiovascular issues, including hypertension and arrhythmias.

Activité Biologique

Introduction

Prenalterol hydrochloride, marketed under the brand name Hyprenan, is a sympathomimetic agent and cardiac stimulant primarily utilized in the management of heart failure. It functions as a selective β1-adrenergic receptor partial agonist, exhibiting significant biological activity that impacts cardiac function without markedly increasing heart rate. This article delves into the biological activity of prenalterol, supported by clinical studies, detailed mechanisms of action, and relevant data tables.

Prenalterol selectively binds to β1-adrenergic receptors, which are predominantly located in the heart. This selective action leads to:

- Inotropic Effects : It enhances myocardial contractility, improving the heart's pumping efficiency.

- Reduced Chronotropic Activity : Unlike many other adrenergic agonists, prenalterol has minimal effect on heart rate, which is beneficial for patients with heart conditions where increased heart rate could be detrimental.

- Vasodilatory Effects : Prenalterol can induce peripheral vasodilation, which helps reduce afterload on the heart.

- Chemical Formula : C₁₂H₁₉NO₃

- Molar Mass : 225.288 g·mol⁻¹

- CAS Number : 58926-83-7

Dose-Response Studies

A pivotal study assessed the effects of sustained-release oral prenalterol over four weeks in patients with chronic heart failure. The study involved ten patients who received varying doses (20, 40, 100, and 200 mg daily). Key findings included:

- Improved Exercise Tolerance : Nine out of ten patients demonstrated a dose-related increase in exercise tolerance, particularly at doses up to 100 mg daily.

- Oxygen Uptake : There was a significant increase in estimated oxygen uptake during exercise.

- Cardiovascular Stability : Patients experienced a reduction in maximum heart rate and systolic blood pressure without adverse side effects .

Hemodynamic Effects

In another study involving healthy volunteers, intravenous administration of prenalterol revealed:

| Dosage (mg) | Increase in Cardiac Output (%) | Change in Heart Rate (beats/min) | Peripheral Resistance Change (%) |

|---|---|---|---|

| 0.5 | 24 | +2 | -18 |

| 1 | 29 | +7 | -20 |

These results indicate that prenalterol significantly enhances cardiac output primarily through increased stroke volume while maintaining stable heart rates .

Long-Term Therapy Outcomes

Long-term therapy with prenalterol has shown promising results in patients with chronic heart failure. A study indicated that:

- After one week of treatment, the average heart rate increased from 81 ± 7 to 90 ± 7 beats per minute.

- Patients reported sustained improvements in hemodynamic parameters over extended periods .

Case Study: Heart Failure Management

A patient with ischemic heart disease and New York Heart Association Class II heart failure was treated with prenalterol. Over a four-week period:

- The patient exhibited improved exercise capacity.

- Echocardiographic measurements showed stable left ventricular function without significant changes at rest.

- The patient reported no adverse effects related to the medication .

Summary of Biological Activity

This compound demonstrates significant biological activity characterized by its selective β1-adrenergic receptor agonism. Its ability to improve myocardial contractility while minimizing increases in heart rate makes it a valuable therapeutic agent for managing chronic heart failure. The following points summarize its key biological activities:

- Increased Myocardial Contractility : Enhances cardiac output without excessive increases in heart rate.

- Improved Exercise Tolerance : Beneficial for patients with chronic heart conditions.

- Minimal Side Effects : Well-tolerated in clinical settings with low incidence of arrhythmias or other cardiovascular complications.

Propriétés

Numéro CAS |

61260-05-7 |

|---|---|

Formule moléculaire |

C12H20ClNO3 |

Poids moléculaire |

261.74 g/mol |

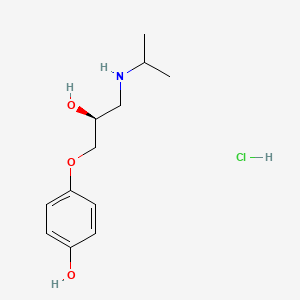

Nom IUPAC |

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride |

InChI |

InChI=1S/C12H19NO3.ClH/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12;/h3-6,9,11,13-15H,7-8H2,1-2H3;1H/t11-;/m0./s1 |

Clé InChI |

WDXYIFGETVGLBZ-MERQFXBCSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |

SMILES isomérique |

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O.Cl |

SMILES canonique |

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |

Key on ui other cas no. |

61260-05-7 |

Numéros CAS associés |

57526-81-5 (Parent) |

Synonymes |

A Ba C 50,005 A-Ba-C-50,005 ABaC50,005 H-133-22 H-80-62 H13322 H8062 Hydrochloride, Prenalterol KWD-2033 KWD2033 Prenalterol Prenalterol Hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.